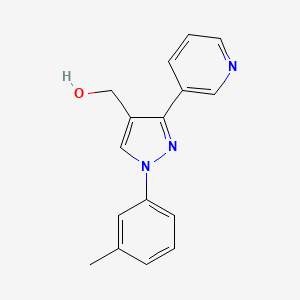
(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a pyridine and a tolyl group, along with a methanol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The pyridine and tolyl groups are then introduced through subsequent substitution reactions. The final step involves the reduction of the corresponding ketone to yield the methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various cancers and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites
作用机制
The mechanism of action of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol: Shares a similar pyrazole core but with different substituents.
(6-Chlorpyridin-3-yl)methanol: Contains a pyridine ring with a methanol group but lacks the pyrazole and tolyl groups.
Uniqueness
The uniqueness of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
[1-(3-methylphenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-10-14(11-20)16(18-19)13-5-3-7-17-9-13/h2-10,20H,11H2,1H3 |
InChI 键 |
YUYRRMMNWPNZDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)

![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)

![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)


![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)
